Potassium 5-methoxypyridine-3-trifluoroborate

Description

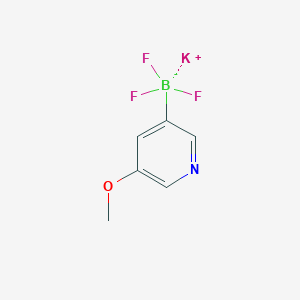

Potassium 5-methoxypyridine-3-trifluoroborate is an organotrifluoroborate salt featuring a pyridine ring substituted with a methoxy group (-OCH₃) at position 5 and a trifluoroborate (-BF₃K) moiety at position 3. Such compounds are widely utilized in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and compatibility with palladium catalysts .

Properties

IUPAC Name |

potassium;trifluoro-(5-methoxypyridin-3-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF3NO.K/c1-12-6-2-5(3-11-4-6)7(8,9)10;/h2-4H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONJJEODGCVTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CN=C1)OC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Methoxypyridine Pinacol Boronate Ester

The boronate ester is commonly prepared via a reaction between a substituted pyridine organometallic reagent (such as a Grignard reagent) and a boron source like pinacol borate. For example, the methoxypyridine pinacol boronate can be synthesized by:

- Reacting methoxypyridine derivatives with vinyl Grignard reagents in tetrahydrofuran (THF) solvent at room temperature.

- The boron esterification occurs upon addition of pinacol borate.

- After completion, the reaction mixture is acidified with aqueous hydrochloric acid to quench the reaction and extract the organic layer containing the boronate ester.

This method is exemplified in the preparation of vinyl pinacol borates with methoxyl groups on the pyridine ring, achieving yields around 70-75% in the boronate formation step.

Conversion to Potassium Trifluoroborate Salt

The boronate ester is then converted to the potassium trifluoroborate salt by fluoridation using potassium bifluoride (KHF2) in a polar aprotic solvent such as dimethylformamide (DMF):

- The boronate ester solution is mixed with potassium bifluoride in DMF.

- The mixture is heated at 80–100 °C for 6–8 hours under stirring.

- Reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, solvents are removed by evaporation.

- The residue is treated with acetone and methyl tertiary butyl ether (MTBE) to precipitate the potassium trifluoroborate salt.

- The solid is filtered and dried under vacuum to yield the product with purity typically above 95% and yields around 65-70%.

This two-step process is well-documented for similar vinyl trifluoroborates and can be adapted for the 5-methoxypyridine-3-trifluoroborate by using the corresponding methoxypyridine boronate ester intermediate.

Representative Data Table for Preparation of Potassium Trifluoroborates (Adapted from Patent Data)

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Boronate Ester Formation | Methoxypyridine + vinyl Grignard in THF, RT, acid quench | 70-75 | N/A | Room temperature, aqueous HCl quench |

| Fluoridation to Trifluoroborate | Boronate ester + KHF2 in DMF, 80–100 °C, 6–8 h | 65-70 | 95-97 | Solvent evaporation, acetone/MTBE precipitation |

Supporting Research Findings

- Potassium organotrifluoroborates, including heteroaryl derivatives like methoxypyridines, are stable under air and moisture, making them convenient reagents in cross-coupling chemistry.

- The fluoridation step using potassium bifluoride is a mild and efficient method to convert boronate esters to trifluoroborates, with good control over purity and yield.

- The use of pinacol boronate esters as intermediates is advantageous due to their stability and ease of purification before conversion to trifluoroborates.

- Methoxypyridine trifluoroborates can be synthesized analogously to other substituted pyridine trifluoroborates, with the methoxy substituent typically introduced prior to boronation.

Chemical Reactions Analysis

Types of Reactions: Potassium 5-methoxypyridine-3-trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the aryltrifluoroborate and an aryl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Reagents: Palladium catalysts, aryl halides, bases (e.g., potassium carbonate)

Conditions: Mild temperatures, typically between 50-100°C, and the use of solvents such as ethanol or water

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

The compound is a crucial reagent in organic synthesis, particularly in:

- Suzuki-Miyaura Coupling Reactions : This reaction allows for the formation of biaryl compounds from aryl halides and boron reagents. Potassium 5-methoxypyridine-3-trifluoroborate serves as a nucleophilic partner, reacting with palladium catalysts to facilitate carbon-carbon bond formation .

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activity:

- Voltage-Gated Potassium Channel Blockade : Studies have shown that derivatives of this compound can inhibit voltage-gated potassium channels, suggesting potential therapeutic applications in neurological disorders such as multiple sclerosis .

- Anticancer Activity : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential utility in cancer therapy .

Anticancer Efficacy

A study investigated the cytotoxic effects of this compound derivatives on FaDu hypopharyngeal tumor cells. The results indicated significant apoptosis induction compared to standard chemotherapeutics like bleomycin. Structure-activity relationship (SAR) analysis revealed that modifications on the pyridine ring influenced their efficacy.

Neuroprotective Properties

Another study focused on the neuroprotective potential of derivatives of this compound. These compounds were tested for their ability to block voltage-gated potassium channels and showed promise as therapeutic agents for demyelinating diseases by stabilizing neuronal membrane potentials.

Comparative Analysis of Biological Activities

The following table summarizes key features and biological activities of this compound compared to related compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Voltage-gated potassium channel blocker | Potential treatment for neurological disorders |

| Potassium 5-methoxypyridine-2-trifluoroborate | Similar structure with different substitution | Moderate biological activity |

| Potassium phenyltrifluoroborate | General cross-coupling reagent | Used in various coupling reactions |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates stability under physiological conditions, which is crucial for its application in biological systems. While low doses are generally safe, higher concentrations may lead to toxicity, necessitating careful dosage considerations in therapeutic applications .

Mechanism of Action

The mechanism of action of potassium 5-methoxypyridine-3-trifluoroborate in cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The aryl group from the potassium aryltrifluoroborate is transferred to the palladium complex.

Reductive Elimination: The final step involves the reductive elimination of the biaryl product, regenerating the palladium catalyst for further cycles.

Comparison with Similar Compounds

Comparative Analysis with Similar Trifluoroborate Salts

Structural and Functional Group Comparisons

The key distinction between potassium 5-methoxypyridine-3-trifluoroborate and its analogs lies in the substituents on the pyridine ring. Below is a comparative analysis of structurally related compounds:

Electronic and Steric Effects

- Methoxy Group (-OCH₃): The methoxy substituent in the target compound is electron-donating, which may activate the pyridine ring toward electrophilic substitution. This contrasts with electron-withdrawing groups like -OCHF₂ (in CAS 1953098-33-3), which stabilize the boron center but reduce ring reactivity .

- Halogen Substituents (-Br, -Cl, -F): Halogens at C6 (e.g., in CAS 1150654-62-8 and 1235099-38-3) introduce steric bulk and electronic effects that influence coupling efficiency. Bromine’s larger atomic radius may slow reaction kinetics compared to chlorine or fluorine .

Commercial Availability and Practical Considerations

- Pricing and Availability: Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate (CAS 1953098-33-3) is priced at $500/250 mg, with a 3–4 week lead time . Brominated analogs (e.g., CAS 1189097-43-5) are typically costlier due to halogen content .

- Handling and Storage: All trifluoroborates require anhydrous storage under inert gas (N₂/Ar) to prevent hydrolysis. Methoxy-substituted variants may offer greater air stability compared to halogenated derivatives .

Biological Activity

Potassium 5-methoxypyridine-3-trifluoroborate is a compound that has garnered attention in both organic synthesis and biological research due to its unique properties and potential applications. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Stability

this compound is characterized by its trifluoroborate group, which enhances its stability and reactivity in various chemical reactions. This compound is primarily utilized in the Suzuki–Miyaura cross-coupling reaction, where it acts as a nucleophile that interacts with electrophiles to form carbon-carbon bonds.

Mechanism of Action

The mode of action involves transmetalation with a palladium catalyst, facilitating the formation of new bonds essential for synthesizing complex organic molecules. Its stability under various conditions makes it a reliable reagent in synthetic chemistry, allowing for diverse applications in biological contexts .

Biological Applications

Pharmaceutical Development

Research indicates that derivatives of this compound exhibit significant biological activities, particularly as voltage-gated potassium channel blockers . These properties suggest potential therapeutic applications in treating neurological conditions such as multiple sclerosis and developing imaging agents for detecting demyelinated lesions.

Biochemical Pathways

The compound plays a role in several biochemical pathways, particularly those involving enzyme interactions. It has been shown to facilitate or inhibit specific pathways by interacting with various proteins and enzymes, thereby influencing cellular functions .

Case Studies

-

Antinociceptive Properties

A study on potassium thiophene-3-trifluoroborate (a related compound) demonstrated its antinociceptive effects in mice. The research indicated that doses as low as 5 mg/kg significantly reduced pain responses without causing motor impairment, hinting at similar potential for this compound . -

Enzyme Inhibition Studies

Preliminary investigations suggest that organotrifluoroborates can act as inhibitors of serine proteases, with this compound showing promise as a non-covalent inhibitor of trypsin and α-chymotrypsin. This suggests its potential role in modulating enzyme activity within biological systems .

Stability and Temporal Effects

In laboratory settings, this compound has been observed to maintain stability over time under standard conditions. Its degradation products do not significantly alter the biochemical pathways it influences, making it a valuable tool for long-term studies .

Pharmacokinetics

The pharmacokinetics of organotrifluoroborates suggest favorable absorption and distribution characteristics, which are crucial for their effectiveness in biological applications. The compound's compatibility with various functional groups enhances its utility in drug design and synthesis.

Comparative Analysis

| Compound Name | Unique Features |

|---|---|

| Potassium 5-methoxypyridine-2-trifluoroborate | Different position of methoxy group; varies reactivity |

| Potassium phthalimidomethyltrifluoroborate | Used in different coupling reactions; distinct biological activity |

| Potassium methyltrifluoroborate | Simpler structure; widely used as a nucleophile |

The comparison highlights the unique characteristics of this compound that make it particularly effective for certain applications while also showcasing its versatility compared to other organotrifluoroborates.

Q & A

Q. How is Potassium 5-Methoxypyridine-3-Trifluoroborate synthesized, and what key steps ensure high purity?

The synthesis typically involves halogenation of 5-methoxypyridine followed by lithiation and boronation. A general procedure includes reacting a pre-functionalized pyridine derivative with a borating agent (e.g., triisopropyl borate) under controlled lithiation conditions (using n-BuLi and tetramethylpiperidine). Subsequent treatment with KHF₂ yields the potassium trifluoroborate salt . Key steps include maintaining anhydrous conditions, stoichiometric control of reagents, and purification via Soxhlet extraction to remove inorganic byproducts .

Q. What safety precautions are critical when handling this compound?

- Storage : Store in a cool, dry environment (<25°C) under inert gas (argon/nitrogen) to prevent hydrolysis .

- Handling : Use PPE (gloves, goggles), avoid inhalation/ingestion, and work in a fume hood. The compound may release HF upon decomposition; neutralize spills with calcium carbonate .

- Disposal : Follow institutional guidelines for boron-containing waste.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- ¹H/¹³C NMR : Confirm substitution pattern and methoxy group integration .

- ¹¹B NMR : Verify trifluoroborate formation (δ ≈ 0–3 ppm) .

- IR Spectroscopy : Detect B-F stretching (1350–1450 cm⁻¹) and methoxy C-O bonds (1250 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M-K]⁻) .

Advanced Research Questions

Q. How does the methoxy group at the 5-position influence reactivity in Suzuki-Miyaura cross-coupling?

The electron-donating methoxy group enhances the stability of the boronate intermediate and modulates the electron density of the pyridine ring, potentially accelerating transmetallation with palladium catalysts. Comparative studies with non-methoxy analogs show improved coupling efficiency for electron-deficient aryl chlorides .

Q. What are the optimal catalytic systems for cross-coupling with sterically hindered substrates?

Pd(dppf)Cl₂ or XPhos/Pd(OAc)₂ systems are effective due to their ability to accommodate bulky substrates. Key parameters:

- Solvent : DME/H₂O or THF/H₂O mixtures (3:1 ratio).

- Base : Cs₂CO₃ or K₃PO₄ (2–3 equiv).

- Temperature : 80–100°C for 12–24 hours .

Q. How can low yields in cross-coupling reactions be troubleshooted?

- Purity Check : Ensure the boronate is free of residual Li/K salts via Soxhlet extraction .

- Catalyst Screening : Test Pd(OAc)₂ with SPhos or RuPhos ligands for challenging substrates.

- Oxygen Exclusion : Use degassed solvents and inert atmosphere to prevent catalyst deactivation .

Q. Are there strategies for functionalizing this compound beyond cross-coupling?

Yes. The trifluoroborate can undergo:

Q. What toxicological data exist for related organotrifluoroborates?

Studies on potassium thiophene-3-trifluoroborate (100 mg/kg, oral) showed no acute hepatotoxicity in mice, with normal ALT/AST and lipid peroxidation levels. However, receptor-mediated antinociceptive effects (via α₂-adrenergic/serotonergic pathways) suggest potential bioactivity requiring further evaluation .

Methodological Considerations

Q. How to analyze reaction mixtures containing this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.